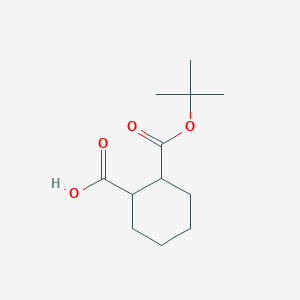

2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-12(2,3)16-11(15)9-7-5-4-6-8(9)10(13)14/h8-9H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVJUIHIZBJBPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610218 | |

| Record name | 2-(tert-Butoxycarbonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-95-3 | |

| Record name | 2-(tert-Butoxycarbonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886365-95-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Tert-butoxycarbonyl)cyclohexanecarboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(tert-butoxycarbonyl)cyclohexanecarboxylic acid, a versatile bifunctional molecule with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document delves into the core chemical properties, stereochemical considerations, synthetic methodologies, reactivity, and applications of this compound. By synthesizing technical data with practical insights, this guide aims to serve as an essential resource for researchers leveraging this molecule in their synthetic endeavors.

Introduction and Core Concepts

This compound, systematically known as mono-tert-butyl cyclohexane-1,2-dicarboxylate, is a derivative of cyclohexane-1,2-dicarboxylic acid where one of the carboxylic acid groups is protected as a tert-butyl ester. This structural feature imparts a dual reactivity profile: a free carboxylic acid available for a variety of chemical transformations and a sterically hindered ester that can be selectively deprotected under specific acidic conditions. The cyclohexane backbone provides a rigid, three-dimensional scaffold, making it an attractive building block for complex molecular architectures.

A critical aspect of this molecule is its stereochemistry. The relative orientation of the carboxylic acid and the tert-butoxycarbonyl groups can be either cis or trans, leading to two distinct diastereomers with potentially different physical properties and reactivity. The choice of stereoisomer is often crucial in applications such as drug design, where precise spatial arrangement of functional groups is paramount for biological activity.

Physicochemical and Stereochemical Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that while general properties are available, specific data differentiating the cis and trans isomers are not widely reported in the literature, indicating that the isomeric mixture is often used or that the separation and characterization of the individual isomers are not commonly performed.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀O₄ | [1] |

| Molecular Weight | 228.28 g/mol | [1] |

| CAS Number | 886365-95-3 | [1] |

| Density | 1.108 g/cm³ | [1] |

| Boiling Point | 334 °C at 760 mmHg | [1] |

| Flash Point | 120.9 °C | [1] |

Stereochemistry and Conformational Analysis

The cyclohexane ring in this compound adopts a chair conformation to minimize steric strain. The relative stability of the cis and trans isomers is dictated by the energetic penalties of axial versus equatorial positioning of the bulky tert-butoxycarbonyl and carboxylic acid groups.

-

Trans Isomer: In the most stable chair conformation of the trans isomer, both the carboxylic acid and the tert-butoxycarbonyl groups can occupy equatorial positions. This arrangement minimizes 1,3-diaxial interactions, resulting in a thermodynamically more stable conformation.

-

Cis Isomer: For the cis isomer, one substituent must be in an axial position while the other is equatorial in a chair conformation. Due to the significant steric bulk of the tert-butyl group, the tert-butoxycarbonyl group will strongly prefer the equatorial position, forcing the carboxylic acid group into the less favorable axial position. This leads to 1,3-diaxial interactions and a higher energy conformation compared to the di-equatorial trans isomer. However, it's worth noting that in some highly substituted cyclohexanes, twist-boat conformations can become accessible.

The preference for the trans isomer to adopt a di-equatorial conformation has significant implications for its reactivity, as both functional groups are more sterically accessible compared to the cis isomer where the axial carboxylic acid is more hindered.

Synthesis and Purification

The most direct route to this compound is the selective mono-esterification of cyclohexane-1,2-dicarboxylic anhydride. The anhydride itself is commercially available, typically as a mixture of cis and trans isomers.

Synthetic Workflow: Mono-esterification of Cyclohexane-1,2-dicarboxylic Anhydride

The reaction proceeds via the nucleophilic attack of tert-butanol on the carbonyl group of the anhydride, leading to the ring-opened mono-ester.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Selective Mono-esterification

The following is a representative protocol for the synthesis. The selectivity for mono-esterification over di-esterification is generally high due to the deactivating effect of the newly formed ester and carboxylic acid on the remaining carbonyl group.

-

Reaction Setup: To a solution of cyclohexane-1,2-dicarboxylic anhydride (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane or THF, add tert-butanol (1.1 eq.).

-

Catalysis (Optional): While the reaction can proceed without a catalyst, a mild base like triethylamine or a Lewis acid can be used to promote the reaction. For challenging esterifications, reagents like trifluoroacetic anhydride (TFAA) in the presence of a salt like LiCl have been shown to be effective for selective mono-esterification of dicarboxylic acids.[2]

-

Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the anhydride C=O stretch and appearance of the ester and carboxylic acid C=O stretches).

-

Workup: Upon completion, the reaction mixture is typically washed with a dilute aqueous acid (e.g., 1M HCl) to remove any basic catalyst, followed by a brine wash.

-

Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting product, which may be a mixture of cis and trans isomers, can be purified by column chromatography on silica gel or by recrystallization.

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups.

Reactions of the Carboxylic Acid Group

The free carboxylic acid moiety can undergo a wide range of standard transformations, including:

-

Amide Bond Formation: Coupling with amines in the presence of activating agents like DCC, EDC, or HATU to form amides.

-

Esterification: Conversion to other esters using standard methods such as Fischer esterification or reaction with alkyl halides in the presence of a base.

-

Reduction: Reduction to the corresponding primary alcohol using reducing agents like borane or lithium aluminum hydride.

Deprotection of the Tert-butyl Ester

The tert-butyl ester is a robust protecting group that is stable to a wide range of nucleophilic and basic conditions. It is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane.

The mechanism of deprotection involves protonation of the ester carbonyl, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene.

Caption: Mechanism of acid-catalyzed deprotection of the tert-butyl ester.

This selective deprotection allows for the sequential functionalization of the two carboxylic acid positions, making this molecule a valuable tool for the synthesis of complex structures.

Spectroscopic Analysis

¹H NMR Spectroscopy

-

Cyclohexane Protons: A complex multiplet in the region of 1.2-2.5 ppm. The chemical shifts and coupling constants of the protons at C1 and C2 would be diagnostic for the cis and trans isomers. In the trans isomer (di-equatorial), the proton at C1 would likely show one large (axial-axial) and one small (axial-equatorial) coupling, while in the cis isomer (axial-equatorial), it would exhibit two small couplings.

-

Tert-butyl Protons: A sharp singlet at approximately 1.4-1.5 ppm, integrating to 9 protons.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift, typically >10 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Carbonyl Carbons: Two distinct signals in the downfield region, typically around 170-180 ppm, corresponding to the ester and carboxylic acid carbonyls.

-

Quaternary Carbon of Tert-butyl Group: A signal around 80-82 ppm.

-

Methyl Carbons of Tert-butyl Group: A signal around 28 ppm.

-

Cyclohexane Carbons: Signals in the aliphatic region, typically between 20-50 ppm.

Infrared (IR) Spectroscopy

-

Carboxylic Acid O-H Stretch: A very broad absorption in the range of 2500-3300 cm⁻¹.

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

Carbonyl C=O Stretches: Two distinct C=O stretching bands. The ester carbonyl will appear around 1730 cm⁻¹, while the carboxylic acid carbonyl will be at a slightly lower frequency, around 1700-1710 cm⁻¹, and will be broader due to hydrogen bonding.

Applications in Research and Development

The unique bifunctional and stereochemically defined nature of this compound makes it a valuable intermediate in several areas:

-

Pharmaceutical Synthesis: As a scaffold for the synthesis of conformationally constrained molecules. The cyclohexane ring can mimic cyclic peptide structures or serve as a rigid core for the presentation of pharmacophoric groups. The orthogonal protecting group strategy allows for the sequential coupling of different moieties.

-

Materials Science: As a monomer or cross-linking agent in the synthesis of polymers. The two functional groups can be used to create polyester or polyamide networks with defined three-dimensional structures.

-

Asymmetric Synthesis: The chiral versions of this compound can be used as starting materials for the synthesis of enantiomerically pure complex molecules.

Safety and Handling

This compound should be handled with standard laboratory safety precautions. It is a carboxylic acid and may be corrosive and irritating to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis. Its key attributes, including its bifunctional nature with orthogonal protecting groups and its well-defined stereochemistry, provide chemists with a powerful tool for the construction of complex molecular architectures. While detailed characterization of the individual cis and trans isomers is not widely documented, the principles outlined in this guide provide a solid foundation for the synthesis, manipulation, and application of this important synthetic intermediate.

References

[2] Li, X., et al. (2023). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances, 13(43), 30155-30160.

Sources

An In-depth Technical Guide to the Synthesis of 2-(Tert-butoxycarbonyl)cyclohexanecarboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of a primary synthetic pathway to 2-(tert-butoxycarbonyl)cyclohexanecarboxylic acid, a valuable bifunctional building block in medicinal chemistry and materials science. The core of this guide focuses on the regioselective ring-opening of cyclohexane-1,2-dicarboxylic anhydride with tert-butanol, a robust and efficient method for accessing the mono-tert-butyl ester. This document delves into the mechanistic underpinnings, stereochemical considerations, a detailed experimental protocol, and a comparative analysis of alternative synthetic strategies. The content is structured to provide researchers, scientists, and drug development professionals with both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of this compound

This compound is a substituted cyclohexane derivative featuring both a carboxylic acid and a tert-butyl ester functional group. This unique arrangement makes it a highly versatile intermediate in organic synthesis. The carboxylic acid moiety serves as a handle for amide bond formation, esterification, or conversion to other functional groups, while the sterically hindered tert-butoxycarbonyl (Boc) group can act as a protecting group or a bulky substituent to influence molecular conformation. The cyclohexane scaffold provides a rigid, three-dimensional structure that is often sought after in the design of bioactive molecules and advanced polymers.

The stereochemistry of the substituents on the cyclohexane ring, being either cis or trans, plays a critical role in determining the overall shape and biological activity of the final product. Consequently, stereocontrolled synthesis of these isomers is of paramount importance. This guide will primarily focus on the synthesis of the cis isomer, which is readily accessible from cis-cyclohexane-1,2-dicarboxylic anhydride.

Primary Synthesis Pathway: Regioselective Alcoholysis of Cyclohexane-1,2-dicarboxylic Anhydride

The most direct and atom-economical approach to this compound is the nucleophilic ring-opening of cyclohexane-1,2-dicarboxylic anhydride with tert-butanol. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the alcohol attacks one of the carbonyl carbons of the anhydride.

Reaction Mechanism and Rationale

The reaction is typically catalyzed by a base, such as 4-(dimethylamino)pyridine (DMAP), which activates the anhydride towards nucleophilic attack. The mechanism involves the formation of a tetrahedral intermediate, which then collapses to yield the monoester product. The use of tert-butanol as the nucleophile introduces the desired tert-butoxycarbonyl group.

Stereochemical Considerations

The stereochemistry of the product is directly inherited from the starting anhydride. The ring-opening reaction does not affect the stereocenters at positions 1 and 2 of the cyclohexane ring. Therefore, starting with cis-cyclohexane-1,2-dicarboxylic anhydride will exclusively yield cis-2-(tert-butoxycarbonyl)cyclohexanecarboxylic acid. Similarly, the trans isomer can be synthesized from trans-cyclohexane-1,2-dicarboxylic anhydride, although the cis anhydride is more commonly available as it can be prepared via a Diels-Alder reaction between 1,3-butadiene and maleic anhydride, followed by hydrogenation.[1][2][3][4][5]

Visualizing the Synthesis Pathway

Caption: Synthetic workflow for cis-2-(tert-butoxycarbonyl)cyclohexanecarboxylic acid.

Detailed Experimental Protocol

This protocol describes the synthesis of cis-2-(tert-butoxycarbonyl)cyclohexanecarboxylic acid from cis-cyclohexane-1,2-dicarboxylic anhydride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| cis-Cyclohexane-1,2-dicarboxylic anhydride | 154.16 | 10.0 | 1.54 g |

| tert-Butanol | 74.12 | 12.0 | 0.89 g (1.14 mL) |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 1.0 | 0.12 g |

| Dichloromethane (DCM), anhydrous | - | - | 20 mL |

| 1 M Hydrochloric acid (HCl) | - | - | 20 mL |

| Saturated sodium chloride solution (brine) | - | - | 20 mL |

| Anhydrous sodium sulfate | - | - | - |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add cis-cyclohexane-1,2-dicarboxylic anhydride (1.54 g, 10.0 mmol) and 4-(dimethylamino)pyridine (0.12 g, 1.0 mmol).

-

Add anhydrous dichloromethane (20 mL) to the flask and stir the mixture until the solids dissolve.

-

To the resulting solution, add tert-butanol (1.14 mL, 12.0 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with 1 M HCl (20 mL) to remove DMAP.

-

Wash the organic layer with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure cis-2-(tert-butoxycarbonyl)cyclohexanecarboxylic acid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvent is crucial to prevent the hydrolysis of the starting anhydride to the diacid, which would be an undesired side reaction.

-

Catalyst: DMAP is a highly effective acylation catalyst that significantly accelerates the rate of reaction.

-

Stoichiometry: A slight excess of tert-butanol is used to ensure complete consumption of the anhydride.

-

Aqueous Work-up: The acidic wash is essential for removing the basic catalyst (DMAP) from the reaction mixture. The brine wash helps to remove any residual water from the organic layer.

-

Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.

Alternative Synthesis Pathways

While the ring-opening of the anhydride is the most common and efficient method, other synthetic routes can be envisioned.

Fischer Esterification of Cyclohexane-1,2-dicarboxylic Acid

Direct esterification of cyclohexane-1,2-dicarboxylic acid with tert-butanol under acidic conditions (Fischer esterification) is a potential alternative. However, this method often suffers from several drawbacks:

-

Low Yields: The bulky nature of tert-butanol can lead to low yields due to steric hindrance.

-

Formation of Diester: It can be challenging to selectively form the monoester, and significant amounts of the diester byproduct may be formed.

-

Harsh Conditions: The reaction typically requires strong acid catalysts and elevated temperatures, which may not be compatible with sensitive substrates.

Synthesis from other Precursors

The synthesis of related compounds, such as trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, has been reported starting from p-aminobenzoic acid.[6][7][8] This involves hydrogenation of the aromatic ring followed by protection of the amino group with di-tert-butyl dicarbonate. A similar strategy could potentially be adapted, but it would require a multi-step sequence and may not be as direct as the anhydride ring-opening method.

Comparative Analysis of Synthesis Pathways

| Pathway | Advantages | Disadvantages |

| Anhydride Ring-Opening | High yield, excellent regioselectivity, mild reaction conditions, stereospecific. | Requires the synthesis of the anhydride precursor. |

| Fischer Esterification | Uses readily available diacid. | Low yields, formation of diester byproduct, harsh reaction conditions. |

| Multi-step Synthesis from other Precursors | May allow for the introduction of other functional groups. | Longer reaction sequence, potentially lower overall yield. |

Conclusion

The regioselective alcoholysis of cyclohexane-1,2-dicarboxylic anhydride presents a superior and highly reliable method for the synthesis of this compound. This approach offers excellent control over stereochemistry, proceeds under mild conditions, and provides high yields of the desired product. For researchers and professionals in drug development and materials science, this pathway represents the most practical and efficient route to access this versatile chemical building block.

References

- Siegfried AG.

- Siegfried AG.

- ChemRxiv.

- Wikipedia. Cyclohexanecarboxylic acid.

- Chem-Impex. Boc-trans-2-aminocyclohexanecarboxylic acid.

- LookChem.

- Royal Society of Chemistry.

- BLD Pharm. cis-2-tert-Butoxycarbonylamino-2-methyl-cyclohexanecarboxylic acid.

- Royal Society of Chemistry. Intramolecular alkylation of carboxylic acids: application to the synthesis of boc-protected cyclic amino acids.

- Google Patents. Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid. CN116120213A.

- ScholarWorks at WMU. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.

- ACS Publications. A Convenient Synthesis of Cis and Trans 4-tert-Butoxycarbonyl-Substituted Cyclohexylglycine. The Journal of Organic Chemistry.

- Google Patents. PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS. WO2003078381A1.

- ACS Publications. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry.

- Organic Syntheses.

- Organic Syntheses. Acetic acid, tert-butyl ester.

- Studocu. Experiment #4.

- Google Patents. Process for the preparation of 2-substituted carboxylic acids. DE102005042458A1.

- Course Hero. Experiment #4.

- Sigma-Aldrich. Cyclohexane-1,2-dicarboxylic anhydride (mixture of isomeres) for synthesis.

- Benchchem. Synthesis of cis-2-amino-cyclohex-3-enecarboxylic Acid: An In-depth Technical Guide.

- Google Patents. Process for the preparation of cyclohexane carboxylic acid compounds. WO2015102893A1.

- YouTube. The Diels-Alder Reaction: Stereoselective Synthesis of cis-4-cyclohexene-1,2-dicarboxylic Anhydride.

- NIH. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. PMC.

- Justia Patents.

- University of Missouri–St. Louis. Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction).

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- NIH. Synthesis of Boc-protected bicycloproline. PMC.

Sources

- 1. sas.upenn.edu [sas.upenn.edu]

- 2. Experiment #4 [sas.upenn.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. cerritos.edu [cerritos.edu]

- 6. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 7. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 8. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]

cis-2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid synthesis

An In-Depth Technical Guide to the Synthesis of cis-2-(Tert-butoxycarbonyl)cyclohexanecarboxylic Acid

Abstract

cis-2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid is a valuable bifunctional building block in medicinal chemistry and drug development, prized for its conformationally constrained cyclohexane scaffold. This guide provides a comprehensive, technically detailed pathway for its synthesis, designed for researchers and process chemists. The core strategy is a robust and stereocontrolled three-stage process: (1) a stereospecific Diels-Alder reaction to construct the cis-oriented functional groups on a cyclohexene ring; (2) a catalytic hydrogenation to saturate the ring while preserving the crucial stereochemistry; and (3) a regioselective alcoholysis of the resulting cyclic anhydride to yield the final mono-protected dicarboxylic acid. This document elucidates the causality behind experimental choices, provides detailed step-by-step protocols, and summarizes key data to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The synthesis of complex organic molecules, particularly for pharmaceutical applications, demands precise control over stereochemistry. The target molecule, cis-2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid, features two functional groups—a carboxylic acid and a tert-butyl ester—on a cyclohexane ring with a defined cis relationship. This specific arrangement provides a rigid scaffold that is highly sought after for introducing specific spatial orientations in drug candidates.

The primary synthetic challenge lies in achieving two distinct objectives simultaneously:

-

Stereochemical Control: Establishing the cis configuration of the 1,2-disubstituted cyclohexane.

-

Functional Group Differentiation: Selectively protecting one of two identical carboxylic acid groups.

A linear approach starting from a pre-functionalized cyclohexane can be cumbersome and lead to isomeric mixtures. Therefore, a more elegant and efficient strategy involves creating a symmetric intermediate where the cis stereochemistry is locked in early, followed by a selective differentiation step. The most authoritative and field-proven route leverages the inherent stereospecificity of the Diels-Alder reaction.

The overall synthetic workflow is depicted below. It begins with the formation of a cyclic anhydride, which is subsequently saturated and then selectively opened to yield the desired product.

Caption: Mechanism of selective mono-ester formation.

Experimental Protocol: Synthesis of cis-2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid

-

Setup: In a dry round-bottom flask, dissolve cis-cyclohexane-1,2-dicarboxylic anhydride (3.0 g, 19.5 mmol) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) (40 mL).

-

Reagent Addition: Add tert-butanol (2.0 mL, ~21 mmol, ~1.1 equivalents) to the solution, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP) (~0.1 equivalents).

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction can be monitored by thin-layer chromatography (TLC) or by the disappearance of the starting anhydride.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a dilute acid solution (e.g., 1 M HCl) to remove the DMAP, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Product: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure cis-2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid.

Data Summary

The following table summarizes the key parameters for the described synthetic route. Yields are representative and may vary based on reaction scale and optimization.

| Step | Reaction | Key Reagents | Catalyst | Typical Yield |

| 1 | Diels-Alder Cycloaddition | 3-Sulfolene, Maleic Anhydride | Thermal | 85-95% |

| 2 | Catalytic Hydrogenation | cis-4-Cyclohexene-1,2-dicarboxylic Anhydride, H₂ | 5% Pd/C | >95% |

| 3 | Anhydride Alcoholysis | cis-Cyclohexane-1,2-dicarboxylic Anhydride, tert-Butanol | DMAP | 80-90% |

Conclusion

The synthesis of cis-2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid is efficiently and reliably achieved through a three-stage sequence that demonstrates fundamental principles of stereocontrol and selective functionalization in organic synthesis. By employing a stereospecific Diels-Alder reaction, the required cis stereochemistry is established at the outset. Subsequent catalytic hydrogenation saturates the ring while preserving this geometry. Finally, the strategic use of a cyclic anhydride intermediate allows for a highly regioselective alcoholysis, cleanly yielding the desired mono-protected diacid product. This pathway is robust, scalable, and avoids the formation of difficult-to-separate isomeric mixtures, making it a superior choice for both academic research and industrial drug development applications.

References

- BenchChem. (2025). Application Note and Protocol: Laboratory Scale Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic acid.

- Winstrom, L. O. (1957). Production of cis-cyclohexane-1,2-dicarboxylic anhydride. U.S.

- Beyond Benign. (n.d.).

- University Laboratory Manual. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction).

- Brunner, M., et al. (2004). Method for producing cyclohexane dicarboxylic acids and the derivatives thereof. U.S.

- BenchChem. (2025). Chiral Synthesis of cis-2-Amino-cyclohex-3-enecarboxylic Acid: A Technical Guide.

- Azmon, B. D. (2016). The Diels-Alder Reaction: Stereoselective Synthesis of cis-4-cyclohexene-1,2-dicarboxylic Anhydride. YouTube.

- Shinde, S. B., & Deshpande, R. M. (2019). Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. Asian Journal of Chemistry, 31(5), 1137-1142.

- Shinde, S. B., & Deshpande, R. M. (2019). Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids.

trans-2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid properties

An In-Depth Technical Guide to trans-2-(Tert-butoxycarbonyl)cyclohexanecarboxylic Acid

Introduction: A Constrained Scaffold for Chemical Innovation

In the landscape of modern drug discovery and materials science, the demand for molecular building blocks that offer precise three-dimensional structure and enhanced stability is paramount. trans-2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid, often abbreviated as Boc-trans-ACHC, emerges as a pivotal reagent in this context. It is a non-proteinogenic, or unnatural, amino acid analogue characterized by a conformationally restricted cyclohexane ring. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its properties, synthesis, and critical applications, underscoring its value as a strategic component in peptide synthesis and medicinal chemistry.

The molecule's architecture, featuring a trans relationship between the carboxylic acid and the Boc-protected amine on a cyclohexane scaffold, imparts significant rigidity. This structural constraint is highly desirable in the design of peptidomimetics, as it can pre-organize a molecule into a bioactive conformation, leading to enhanced binding affinity for biological targets and improved resistance to enzymatic degradation.[1][2]

Section 1: Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of Boc-trans-ACHC is essential for its effective utilization in synthesis and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₄ | [3][4] |

| Molecular Weight | 243.30 g/mol | [3][4] |

| Appearance | White to off-white solid/powder | [5] |

| IUPAC Name | (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid (for one enantiomer) | [4] |

| CAS Number | 209128-50-7 (racemic trans) | [4] |

| Synonyms | trans-2-(Boc-amino)cyclohexanecarboxylic acid, Boc-1,2-trans-ACHC-OH | [3][4] |

Spectroscopic Profile: A Roadmap to Structural Verification

Spectroscopic analysis provides an unambiguous confirmation of the compound's identity and purity. The key is to recognize the characteristic signals from each functional component: the cyclohexane ring, the carboxylic acid, and the tert-butoxycarbonyl (Boc) protecting group.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly informative. A researcher should expect to see a prominent singlet at approximately 1.4 ppm, integrating to 9 protons, which is the hallmark of the tert-butyl group in the Boc moiety. The protons on the cyclohexane ring will appear as a series of complex multiplets, typically between 1.2 and 2.5 ppm. The two protons on the carbons bearing the substituents (C1 and C2) will be diastereotopic and appear at distinct chemical shifts, often further downfield. The carboxylic acid proton (–COOH) will present as a very broad singlet, typically downfield of 10 ppm, and its presence can be confirmed by D₂O exchange.

-

Infrared (IR) Spectroscopy: IR spectroscopy is exceptionally useful for identifying the key functional groups. The spectrum is dominated by two features characteristic of carboxylic acids: a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching absorption between 1710 and 1760 cm⁻¹.[6][7] Additionally, a second distinct C=O stretch will be observed around 1680-1700 cm⁻¹ corresponding to the carbamate of the Boc group. C-H stretching vibrations from the cyclohexane and Boc groups will appear in the 2850-3000 cm⁻¹ region.[7][8]

-

Mass Spectrometry: In mass spectrometry (electrospray ionization, ESI, in negative mode), the primary ion observed would be the [M-H]⁻ ion at m/z ≈ 242.3. In positive mode, [M+H]⁺ or [M+Na]⁺ may be seen. A characteristic fragmentation pattern involves the loss of the Boc group (100 Da) or isobutylene (56 Da) from the parent ion, providing strong evidence for the presence of this protecting group.

Section 2: Synthesis and Stereochemical Integrity

The most common and direct route to Boc-trans-ACHC involves the protection of the corresponding free amino acid, trans-2-aminocyclohexanecarboxylic acid. The choice of reaction conditions is critical to ensure high yield and prevent side reactions.

General Synthetic Workflow

The synthesis is a nucleophilic substitution reaction where the deprotonated amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (1R,2R)-2-((Tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid | C12H21NO4 | CID 1512488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. trans-2-(Boc-amino)cyclohexanecarboxylic acid, 97% | Fisher Scientific [fishersci.ca]

- 5. trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid | 53292-89-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Technical Guide to the IUPAC Nomenclature of 2-(Boc-amino)cyclohexanecarboxylic Acid

Abstract

In the fields of medicinal chemistry and drug development, precision in molecular communication is paramount. Unambiguous and systematic nomenclature, governed by the International Union of Pure and Applied Chemistry (IUPAC), serves as the universal language for identifying chemical structures, ensuring reproducibility, and protecting intellectual property. This guide provides a comprehensive deconstruction of the IUPAC naming convention for 2-(Boc-amino)cyclohexanecarboxylic acid, a vital building block in the synthesis of novel therapeutics. By dissecting the molecule into its constituent parts—the parent ring, the principal functional group, and the protected amine substituent—we will systematically apply IUPAC rules to arrive at its correct and complete name. This document is intended for researchers, scientists, and drug development professionals who require a deep, operational understanding of chemical nomenclature for complex, non-proteinogenic amino acid derivatives.

Introduction

2-(Boc-amino)cyclohexanecarboxylic acid is a synthetic amino acid derivative frequently employed in peptide synthesis and as a scaffold in the design of pharmacologically active molecules. Its structure combines a cyclic aliphatic backbone with a carboxylic acid and a protected amine, presenting a compelling case study for the application of systematic nomenclature rules. The presence of the tert-butoxycarbonyl (Boc) protecting group, a cornerstone of modern organic synthesis, adds a layer of complexity that necessitates a rigorous, step-by-step approach to naming.[1][2] This guide will elucidate the logic behind the IUPAC naming process, moving from foundational principles to the critical nuances of stereochemistry, thereby providing a self-validating framework for naming this and structurally related compounds.

Part 1: Deconstruction of the Molecular Architecture

The foundation of any IUPAC name lies in a hierarchical analysis of the molecule's structure. This process involves identifying the principal chemical function, the core parent structure, and all attached substituents.

Identification of the Principal Functional Group and Parent Structure

The first step is to identify all functional groups present and determine their priority according to IUPAC rules. The subject molecule contains two key functional groups: a carboxylic acid (-COOH) and a secondary amine derivative (-NH-Boc).

According to IUPAC conventions, the carboxylic acid group has a higher priority than an amine or its derivatives.[3] Consequently, the molecule is classified and named as a carboxylic acid. This dictates the suffix of the final name.

With the principal functional group identified, the parent structure is determined. The carboxylic acid is directly attached to a cyclohexane ring. When a carboxyl group is attached to a cyclic structure, the ring is considered the parent compound, and the name is constructed by appending the suffix "carboxylic acid" to the name of the cycloalkane.[3][4]

-

Parent Cycloalkane: Cyclohexane

-

Suffix for Principal Functional Group: -carboxylic acid

-

Parent Structure Name: Cyclohexanecarboxylic acid[4]

Table 1: Abbreviated Functional Group Priority

| Priority | Functional Group Class | Formula | Suffix (if Principal Group) |

|---|---|---|---|

| High | Carboxylic Acids | -COOH | -oic acid or -carboxylic acid |

| Esters | -COOR | -oate or -carboxylate | |

| Amides | -CONH₂ | -amide or -carboxamide | |

| Nitriles | -C≡N | -nitrile or -carbonitrile | |

| Aldehydes | -CHO | -al or -carbaldehyde | |

| Ketones | -C=O | -one | |

| Alcohols | -OH | -ol | |

| Low | Amines | -NH₂ | -amine |

This table is not exhaustive but illustrates the seniority of carboxylic acids.

Numbering the Cycloalkane Ring

The numbering of the parent ring begins at the carbon atom bearing the principal functional group. Therefore, the carbon of the cyclohexane ring attached to the -COOH group is designated as position 1. Numbering then proceeds around the ring to give the other substituents the lowest possible locants.[3][5] In this case, the amino group is at the adjacent position, which is unambiguously position 2.

Naming the N-Protecting Group: The tert-Butoxycarbonyl (Boc) Moiety

The amino group at C2 is protected by a tert-butoxycarbonyl group, commonly abbreviated as "Boc".[6] This group is critical in synthesis to prevent the amine's nucleophilicity from interfering with other reactions.[1]

-

Structure: The Boc group consists of a tert-butyl ester of a carbamate.

-

Systematic Name: Its full name is tert-butoxycarbonyl. In more complex scenarios, it can be named as (2-methylpropan-2-yl)oxycarbonyl.[7][8]

When this group is attached to the amino group at C2, the entire substituent is named by treating the protected amine as a single entity: [(tert-butoxycarbonyl)amino] . The brackets are used to avoid ambiguity and clearly define the complex substituent.[9][10]

Part 2: Systematic Assembly of the IUPAC Name and Stereochemical Considerations

With the components identified and named, the full IUPAC name can be assembled. The process must also account for the molecule's three-dimensional structure.

Assembling the Base Name

The name is constructed by prefixing the substituent name (with its locant) to the parent structure name.

-

Locant: 2-

-

Substituent: [(tert-butoxycarbonyl)amino]

-

Parent Name: cyclohexanecarboxylic acid

Combining these yields the base name: 2-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid .

The Critical Role of Stereochemistry

The structure has two stereocenters: C1 (the attachment point of the -COOH group) and C2 (the attachment point of the -NHBoc group). This gives rise to stereoisomers, which must be specified for an unambiguous name.[11]

-

Relative Stereochemistry (cis/trans): This describes the relative orientation of the two substituents on the ring.

-

cis isomer: The -COOH and -NHBoc groups are on the same face of the ring.

-

trans isomer: The -COOH and -NHBoc groups are on opposite faces of the ring.[12]

-

-

Absolute Stereochemistry (R/S): This provides the exact three-dimensional configuration of each stereocenter according to the Cahn-Ingold-Prelog priority rules. This is the most rigorous method of stereochemical designation.

The full, unambiguous IUPAC name must include a stereochemical descriptor.

Table 2: IUPAC Names of Common Stereoisomers

| Stereoisomer | Common Descriptor | Full IUPAC Name |

|---|---|---|

| Racemic cis mixture | (±)-cis | cis-2-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid |

| Racemic trans mixture | (±)-trans | trans-2-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid |

| Specific Enantiomer | (1S,2S) | (1S,2S)-2-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid[10] |

| Specific Enantiomer | (1R,2R) | (1R,2R)-2-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid |

| Specific Enantiomer | (1R,2S) | (1R,2S)-2-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid[13] |

| Specific Enantiomer | (1S,2R) | (1S,2R)-2-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid |

Therefore, a commercially available sample of a specific enantiomer, for instance, would be named using the R/S notation, such as (1S,2S)-2-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid .[10] If the stereochemistry is not specified, the name refers to a mixture of all possible stereoisomers.

Part 3: Methodologies and Visualization

To ensure consistent and accurate naming, a standardized protocol is essential. This section outlines such a workflow and provides a visual representation of the decision-making process.

Experimental Protocol: A Step-by-Step Workflow for Systematic Nomenclature

This protocol provides a reproducible methodology for naming complex substituted cyclic compounds.

-

Step 1: Identify All Functional Groups. Examine the molecule to identify every functional group. In this case: a carboxylic acid and an N-substituted amine (a carbamate).

-

Step 2: Determine the Principal Functional Group. Using IUPAC priority rules (see Table 1), identify the highest-priority group. The carboxylic acid outranks the amine derivative. This determines the name's suffix.

-

Step 3: Identify the Parent Structure. Determine if the principal group is part of a chain or attached to a ring. Here, the -COOH is attached to a cyclohexane ring, making "cyclohexanecarboxylic acid" the parent name.[3][4]

-

Step 4: Number the Parent Structure. Assign locant '1' to the carbon of the parent structure attached to the principal functional group. Number the remaining atoms to give the lowest possible locants to other substituents.

-

Step 5: Identify and Name All Substituents. Name each substituent group. The group at C2 is a tert-butoxycarbonyl-protected amino group, named [(tert-butoxycarbonyl)amino].

-

Step 6: Assemble the Full Name. Arrange the substituent names alphabetically (if more than one), each preceded by its locant. Prefix them to the parent name. This yields: 2-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid.

-

Step 7: Assign Stereochemical Descriptors. Determine the relative (cis/trans) and/or absolute (R/S) configuration of all stereocenters. Add this designation as a prefix to the name, enclosed in parentheses. Example: (1S,2S)-.

Visualization of the Naming Logic

The following diagram illustrates the logical workflow for deriving the IUPAC name, from initial structural analysis to the final, complete name.

Caption: Logical workflow for deriving the IUPAC name.

Conclusion

The systematic IUPAC name for 2-(Boc-amino)cyclohexanecarboxylic acid is 2-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid , a name that must be prefixed with the appropriate stereochemical descriptors such as cis-, trans-, or absolute configurations like (1S,2S)- to be considered complete and unambiguous. This technical guide has demonstrated that by systematically deconstructing the molecule and applying the foundational rules of IUPAC nomenclature, a logical and verifiable name can be derived. For scientists in research and development, mastering this process is not merely an academic exercise; it is a fundamental requirement for clear communication, ensuring the precise replication of scientific work and the robust protection of novel chemical entities.

References

Sources

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. Tert-Butyloxycarbonyl Protecting Group [es.bzchemicals.com]

- 3. Naming Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 4. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 5. 4.1 Naming Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]

- 6. tert-butyloxycarbonyl protecting group - Wikidata [wikidata.org]

- 7. Tert-butoxycarbonylalanine | C8H15NO4 | CID 85082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (3S)-2-((tert-butoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C15H19NO4 | CID 664088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3AA-6 to 3AA-10 [iupac.qmul.ac.uk]

- 10. (1S,2S)-BOC-2-AMINOCYCLOHEXANE CARBOXYLIC ACID | 488703-60-2 [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. squarix.de [squarix.de]

An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Cyclohexane Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive overview of the physical and chemical properties of Boc-cyclohexane amino acids, a class of synthetic amino acid derivatives crucial in medicinal chemistry and peptide science. Their unique structural attributes, particularly the bulky and hydrophobic cyclohexyl side chain, confer specific conformational constraints and properties to peptides, making them valuable in drug design and development.[1][2] The incorporation of these unnatural amino acids can enhance the metabolic stability and receptor-binding affinity of peptide-based drug candidates.[1]

Introduction to Boc-Cyclohexane Amino Acids

tert-Butoxycarbonyl (Boc) protected cyclohexane amino acids are essential building blocks in organic synthesis, particularly in the creation of peptides and peptidomimetics.[2] The Boc protecting group is vital for the selective protection of the amine functionality during multi-step syntheses, while the cyclohexane moiety can influence the conformational rigidity and lipophilicity of the final molecule.[2][3] These characteristics are often critical in drug design, potentially leading to enhanced binding affinity to biological targets or improved pharmacokinetic properties.[2]

Structural Representation

The fundamental structure of a Boc-cyclohexane amino acid consists of a cyclohexane ring attached to an amino acid framework, with the amino group protected by a tert-butoxycarbonyl group.

Caption: General structure of a Boc-cyclohexane amino acid.

Physical Properties

Boc-cyclohexane amino acids are typically white to off-white crystalline solids or powders at room temperature.[1][4][5] They are generally odorless or may have a faint characteristic odor.[4]

Table 1: Physicochemical Properties of Representative Boc-Cyclohexane Amino Acids

| Property | Boc-L-Cyclohexylglycine | Boc-cyclohexyl-D-Ala-OH | trans-4-(Boc-Amino)cyclohexanecarboxylic acid |

| Molecular Formula | C13H23NO4[5][6] | C14H25NO4[1] | C12H21NO4[7][8] |

| Molecular Weight | 257.33 g/mol [6] | 271.35 g/mol [1] | 243.30 g/mol [7] |

| Appearance | White to off-white powder[5] | White to off-white solid[1][9] | Crystals |

| Melting Point | 94 - 96 °C[5] | Data not consistently available[1] | Not specified |

| Solubility | Sparingly soluble in water; soluble in methanol, ethanol, and dimethylformamide.[4] | Soluble in many common organic solvents such as DMF and DCM.[1] | Slightly soluble in water (2.1 g/L at 25°C for cis-isomer).[10] |

| Optical Rotation | [a]20D = 11 ± 2 º (c=1.1 in MeOH)[5] | +15.1° (c=2% in AcOH)[1][9] | Not applicable (achiral) |

| pKa | Not readily available | 4.02±0.10 (Predicted)[11] | Not readily available |

Chemical Properties and Reactivity

The chemical reactivity of Boc-cyclohexane amino acids is primarily governed by the three main functional components: the Boc-protected amine, the carboxylic acid, and the cyclohexane ring.

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Its removal is a fundamental step in peptide synthesis, exposing the amine for subsequent coupling reactions.[12][]

Experimental Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a common and efficient method for Boc deprotection.[12]

Materials:

-

Boc-cyclohexane amino acid

-

Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected amino acid in DCM (e.g., 10 mL per gram of amino acid).

-

Add an equal volume of TFA to the solution.

-

Stir the reaction mixture at room temperature for 30 minutes to 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to obtain the deprotected amino acid.

Causality: The strong acidic environment provided by TFA protonates the carbonyl oxygen of the Boc group, leading to its cleavage and the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[14][15]

Caption: Workflow for Boc deprotection.

The carboxylic acid moiety of Boc-cyclohexane amino acids can be activated to form a peptide bond with the free amine of another amino acid or peptide.

Experimental Protocol: DIC/HOBt Mediated Peptide Coupling

This method utilizes a carbodiimide (DIC) for activation and an additive (HOBt) to minimize racemization.[16]

Materials:

-

Boc-cyclohexane amino acid

-

Amino acid ester hydrochloride (or the N-terminus of a peptide chain)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

Procedure:

-

Dissolve the Boc-cyclohexane amino acid and HOBt (1.1 equivalents) in DMF.

-

Add the amino acid ester hydrochloride and NMM (1 equivalent) to the solution and stir until all solids are dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DIC (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Once the reaction is complete, filter off the diisopropylurea byproduct.

-

Dilute the filtrate with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude peptide.

-

Purify the crude product by column chromatography if necessary.

Causality: DIC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization and reacts efficiently with the amine component to form the peptide bond.[16]

Caption: Logical flow of a peptide coupling reaction.

Analytical Characterization

The purity and identity of Boc-cyclohexane amino acids are typically confirmed using a combination of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. Chiral HPLC can be employed to assess the enantiomeric purity of chiral derivatives.[5][9][17][]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the presence of the Boc group, the cyclohexane ring, and the amino acid backbone.[19][20]

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.[20][]

-

Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups, such as the carbonyls of the Boc group and the carboxylic acid.[22]

Applications in Research and Development

Boc-cyclohexane amino acids are widely utilized in several areas of scientific research:

-

Peptide Synthesis: They serve as fundamental building blocks for the synthesis of peptides with enhanced stability and unique conformational properties.[3][23][24]

-

Drug Discovery and Development: Their incorporation into peptide-based drug candidates can improve pharmacokinetic properties, such as resistance to enzymatic degradation and increased bioavailability.[3][24][25]

-

Material Science: These compounds are explored in the development of novel polymers with specific properties for various industrial applications.[9][23]

Conclusion

Boc-cyclohexane amino acids are versatile and valuable tools in modern chemical and pharmaceutical research. Their unique combination of a sterically demanding cyclohexane side chain and the acid-labile Boc protecting group allows for the synthesis of complex peptides and other bioactive molecules with tailored properties. A thorough understanding of their physical and chemical characteristics is essential for their effective application in the laboratory.

References

-

J&K Scientific. Boc-cis-3-aminocyclohexane carboxylic acid | 222530-33-8. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Chemical Building Blocks for Innovation: Boc-1-Aminocyclohexanecarboxylic Acid Availability. [Link]

-

PubChem. N-(tert-Butoxycarbonyl)-L-cyclohexylglycine. [Link]

-

ChemBK. BOC-3-CYCLOHEXYL-L-ALANINE HYDRATE. [Link]

- Google Patents.

-

Beilstein Journals. Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. [Link]

-

ResearchGate. How can we do the deprotection of boc-amino acids using hcl ?. [Link]

-

ChemRxiv. β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. [Link]

-

AAPPTEC. Boc-Amino Acids for Peptide Synthesis Archives. [Link]

- Google Patents.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

NIH. Synthesis of Boc-protected bicycloproline. [Link]

-

The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. [Link]

-

Aapptec Peptides. Coupling Reagents. [Link]

-

Beilstein Journals. Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivative. [Link]

-

YouTube. Peptide Synthesis with the Boc Protecting Group. [Link]

-

ResearchGate. ¹H NMR spectrum of cyclo(Boc‐Cys‐Pro‐D‐Ala‐Cys‐OMe) D‐1 at 253 K.... [Link]

-

NIH. Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. [Link]

-

Chongqing Chemdad Co. ,Ltd. boc-(+/-)-cis-3-aminocyclohexane-1-carboxylic acid. [Link]

-

Chiral Technologies. Chiral Technologies Amino Acid Database. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. N-(tert-Butoxycarbonyl)-L-cyclohexylglycine | C13H23NO4 | CID 7004938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. trans-4-(Boc-amino)cyclohexanecarboxylic acid 97% | CAS: 53292-89-0 | AChemBlock [achemblock.com]

- 9. chemimpex.com [chemimpex.com]

- 10. BOC-(+/-)-CIS-3-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID | 334932-13-7 [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. peptide.com [peptide.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemrxiv.org [chemrxiv.org]

- 23. jk-sci.com [jk-sci.com]

- 24. chemimpex.com [chemimpex.com]

- 25. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to the Stability and Storage of 2-(Boc-amino)cyclohexanecarboxylic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Significance of 2-(Boc-amino)cyclohexanecarboxylic Acid

2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid is a crucial chiral building block in modern synthetic organic chemistry. As a non-proteinogenic amino acid, its rigid cyclohexane scaffold provides unique conformational constraints, making it a valuable component in the design of peptidomimetics, therapeutic agents, and other complex molecular architectures. The integrity of this starting material is paramount; its degradation can introduce impurities that compromise reaction yields, complicate purification processes, and ultimately affect the biological activity and safety of the final product.[1][2][3]

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and analytical validation protocols for 2-(Boc-amino)cyclohexanecarboxylic acid. By understanding the underlying chemical principles, researchers can ensure the long-term viability and reliability of this essential reagent.

Part 1: The Chemical Stability Profile

The stability of 2-(Boc-amino)cyclohexanecarboxylic acid is largely dictated by its two primary functional groups: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the relatively stable carboxylic acid moiety, both attached to a robust cyclohexane ring.

Inherent Stability and Primary Degradation Pathway

Under recommended storage conditions, 2-(Boc-amino)cyclohexanecarboxylic acid is a chemically stable, solid compound.[4] However, its Achilles' heel is the Boc group, which is intentionally designed for removal under acidic conditions. This susceptibility is the principal pathway for degradation.

-

Acid-Catalyzed Deprotection: The Boc group is highly sensitive to acid.[3][5] Exposure to strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in solvents like dioxane will rapidly and quantitatively cleave the carbamate bond.[1][6] Even trace amounts of acidic contaminants in the storage environment (e.g., acidic vapors in a chemical cabinet) can initiate slow degradation over time. This process yields the free amine (2-aminocyclohexanecarboxylic acid), carbon dioxide, and isobutylene.

Secondary Stability Considerations

-

Thermal Lability: While less common than acidolysis, the Boc group can be thermally labile at elevated temperatures.[7] Prolonged exposure to heat can promote degradation, making temperature control an important aspect of long-term storage.

-

Incompatibilities: The compound should be stored away from strong oxidizing agents and strong acids, which are its primary chemical incompatibilities.[4][8] While the Boc group is generally stable towards bases, prolonged contact with strong bases is not recommended.[9]

The core cyclohexane ring and the carboxylic acid functional group are significantly more stable and are not typically sources of degradation under normal laboratory storage and handling conditions.[10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc Protected Compounds [pt.bzchemicals.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. fishersci.com [fishersci.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. reddit.com [reddit.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemscene.com [chemscene.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]

2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid CAS number

An In-depth Technical Guide to 2-(Tert-butoxycarbonyl)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a critical building block in modern medicinal chemistry and drug discovery. The document elucidates the nomenclature, physicochemical properties, and distinct CAS numbers associated with its primary stereoisomers, cis and trans. Authored from the perspective of a Senior Application Scientist, this guide offers in-depth, field-proven insights into the synthesis, analytical characterization, and strategic applications of this compound. We delve into the causality behind experimental choices, presenting detailed protocols and workflows that are self-validating. The guide explores the role of this compound as a constrained amino acid mimetic, a key component in shaping the conformational rigidity and metabolic stability of peptide and small molecule therapeutics. All technical claims are substantiated with citations to authoritative sources, ensuring scientific integrity and providing a robust resource for professionals in the field.

Introduction: A Versatile Scaffold for Conformational Control

In the landscape of pharmaceutical development, the ability to precisely control the three-dimensional structure of a molecule is paramount to achieving desired biological activity and optimal pharmacokinetic properties. This compound has emerged as a cornerstone scaffold for this purpose. It is a non-proteinogenic amino acid analogue where the cyclohexane ring imposes significant conformational constraints.

The molecule consists of a cyclohexane backbone substituted with a carboxylic acid group and an adjacent tert-butoxycarbonyl (Boc) protected amine. The Boc group is a widely used protecting group in organic synthesis, particularly peptide synthesis, due to its stability under a wide range of conditions and its facile removal under mild acidic conditions[1]. The true utility of this compound lies in the stereochemical relationship between the amino and carboxyl substituents, which gives rise to distinct cis and trans diastereomers. These isomers present different spatial vectors for their functional groups, allowing medicinal chemists to systematically probe the conformational space of a drug target's binding pocket. Their incorporation into peptide backbones or small molecules can induce specific secondary structures (e.g., β-turns), enhance metabolic stability by masking protease-sensitive peptide bonds, and improve cell permeability.

Nomenclature and Physicochemical Properties

The unambiguous identification of stereoisomers is critical for reproducible research and regulatory compliance. The Chemical Abstracts Service (CAS) has assigned unique registry numbers to the different forms of this compound.

| Property | trans-Isomer | cis-Isomer |

| Systematic Name | trans-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | cis-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid |

| Synonyms | Boc-trans-2-ACHC-OH | Boc-cis-2-ACHC-OH |

| CAS Number | 209128-50-7[2][3][4] | 63216-49-9[5] |

| Molecular Formula | C12H21NO4[2] | C12H21NO4[6] |

| Molecular Weight | 243.30 g/mol [3][6] | 243.30 g/mol [3][6] |

| Appearance | White crystalline solid[2] | White powder[5] |

| Melting Point | Not specified | 127°C to 131°C[5] |

| Purity | Typically >96.0%[2] | Typically ≥97.5%[5] |

Note: The properties listed are typical and may vary between suppliers.

Synthesis and Strategic Considerations

The synthesis of this compound isomers is a well-established process, typically starting from the corresponding unprotected aminocyclohexanecarboxylic acid. The choice of starting material dictates the final stereochemistry.

Expert Rationale for Synthesis Design

The core of the synthesis is the protection of the amino group. The tert-butoxycarbonyl (Boc) group is ideal for this transformation. Its installation reagent, di-tert-butyl dicarbonate ((Boc)₂O), is highly efficient, and the reaction byproducts (tert-butanol and CO₂) are volatile and easily removed. The reaction is typically performed in a mixed solvent system, often including an aqueous basic solution (like sodium hydroxide or triethylamine) and an organic solvent (like dimethylformamide or dioxane). The base serves two purposes: it deprotonates the carboxylic acid to enhance solubility in the aqueous phase and acts as a scavenger for the acidic byproduct of the reaction, ensuring the starting amine remains nucleophilic. This biphasic or homogeneous basic condition allows for a clean and high-yielding N-acylation.

Detailed Protocol: Synthesis of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid

While the topic is the 2-substituted acid, a detailed protocol for the closely related and widely used 4-isomer provides an excellent, well-documented example of the Boc-protection methodology[7]. The principles are directly transferable to the synthesis of the 2-isomer.

Materials:

-

trans-4-Aminocyclohexanecarboxylic acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)[7]

-

Triethylamine (2.0 eq)[7]

-

Dimethylformamide (DMF)[7]

-

Saturated aqueous ammonium chloride solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve trans-4-aminocyclohexanecarboxylic acid (14.3 g) in dimethylformamide (70 ml) at room temperature[7].

-

Add triethylamine (27.8 ml, 2.0 eq) to the solution, followed by the addition of di-tert-butyl dicarbonate (26.2 g, 1.2 eq)[7].

-

Stir the reaction mixture vigorously at room temperature for 18 hours[7]. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, add saturated aqueous ammonium chloride solution to quench the reaction[7].

-

Filter the resulting mixture. Extract the filtrate with dichloromethane[7].

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter[7].

-

Concentrate the solvent under reduced pressure to yield the target compound as a solid[7]. The reported yield for this procedure is 91.7%[7].

Caption: General workflow for the Boc-protection of aminocyclohexanecarboxylic acid.

Applications in Drug Discovery and Peptide Science

The primary application of this compound is as a structural building block in the synthesis of pharmaceutically active compounds[8][9].

-

Peptidomimetics: In peptide-based drug design, natural amino acids are often replaced with constrained analogues like Boc-2-ACHC-OH to overcome limitations such as poor metabolic stability and low bioavailability. The cyclohexane ring restricts the phi (Φ) and psi (Ψ) dihedral angles, forcing the peptide backbone into a more defined conformation. This pre-organization can lead to higher binding affinity for the target receptor or enzyme.

-

Small Molecule Synthesis: The compound serves as a versatile intermediate. For example, derivatives of aminocyclohexanecarboxylic acid are used in the synthesis of Janus kinase (JAK) inhibitors, which are a class of drugs used to treat inflammatory diseases[8][].

-

Inducing Secondary Structures: The defined stereochemistry of the cis and trans isomers can be used to induce specific secondary structures like β-turns in peptides. A β-turn is a critical motif for molecular recognition in many biological processes. By locking a portion of a peptide into this conformation, scientists can enhance its biological activity.

Caption: Incorporation of Boc-2-ACHC-OH into a peptide backbone via SPPS.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. A multi-technique approach is standard practice.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation.

-

¹H NMR: Key signals include the large singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group, the broad signals of the cyclohexane ring protons, and the methine proton adjacent to the carboxylic acid[11]. The coupling constants and chemical shifts of the protons at C1 and C2 can help differentiate between the cis and trans isomers.

-

¹³C NMR: Expect to see signals for the quaternary carbon and methyl carbons of the Boc group (~80 and ~28 ppm, respectively), multiple signals for the cyclohexane ring carbons, and a downfield signal for the carbonyl carbon of the carboxylic acid (~175-180 ppm)[12][13].

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess purity. A reversed-phase C18 column with a mobile phase of water and acetonitrile containing an acidic modifier (like trifluoroacetic acid) is a common setup. Purity is determined by integrating the area of the product peak relative to all other peaks. Chiral HPLC methods can be developed to separate enantiomers[14].

-

Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight. In electrospray ionization (ESI) mode, the compound will typically show a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺, confirming the expected mass of 243.30 g/mol .

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Expect to see a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (~1700 cm⁻¹), and another C=O stretch from the Boc-carbamate (~1680-1700 cm⁻¹).

Self-Validating Protocol: Purity Assessment by RP-HPLC

-

System: HPLC with UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min[14].

-

Detection: UV at 210 nm[14].

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

-

Analysis: Inject 10 µL. The purity should be ≥95% by peak area normalization. The retention time provides a benchmark for future analyses.

Conclusion

This compound and its isomers are more than just chemical intermediates; they are powerful tools for rational drug design. By providing a conformationally restricted scaffold, they enable scientists to engineer molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide has provided a technical foundation covering the compound's fundamental properties, a reliable synthetic strategy, key applications, and the analytical methods required for its validation. As the demand for more sophisticated and targeted therapeutics grows, the strategic use of constrained building blocks like Boc-2-ACHC-OH will undoubtedly continue to be a cornerstone of innovation in medicinal chemistry.

References

- trans-2-(Boc-amino)cyclohexanecarboxylic acid, 97% 250 mg | Buy Online. Thermo Scientific Chemicals.

- trans-2-(Boc-amino)cyclohexanecarboxylic acid, 97% | Fisher Scientific. Fisher Scientific.

- cis-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid, 98% 5 g | Contact Us. Thermo Scientific.

- (1R,2R)-2-((Tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid. PubChem.

- N-Boc-(+/-)-cis-2-amino-cyclohexane-carboxylic acid. SQUARIX.

- CAS 53292-89-0: trans-4-[(tert-Butoxycarbonyl)amino]cycloh…. CymitQuimica.

- CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

- trans-4-(Boc-amino)cyclohexanecarboxylic acid = 98.0 TLC 53292-89-0. Sigma-Aldrich.

- CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid.

- bmse000546 Cyclohexanecarboxylic Acid

- cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. PMC - NIH.

- Application Notes and Protocols: 2-(Tert-butoxy)acetic acid in Medicinal Chemistry. Benchchem.

- cis-4-(Boc-amino)cyclohexanecarboxylic acid. Advanced ChemBlocks.

- cis-1-(t-Butyloxycarbonyl-amino)-cyclohexyl-4-carboxylic acid. Vibrant Pharma Inc..